1-Boc-4-piperidone
Overview
Description
BD 1063 dihydrochloride is a potent and selective antagonist of the sigma-1 receptor. This compound is known for its high affinity and selectivity, making it a valuable tool in neuroscience research. The sigma-1 receptor is involved in various physiological processes, including modulation of ion channels, neurotransmitter release, and cell survival. BD 1063 dihydrochloride has been shown to prevent hyperlocomotion and has applications in studying the effects of sigma-1 receptor antagonism in vivo .
Mechanism of Action
Target of Action
1-Boc-4-piperidone, also known as N-Boc-4-piperidone, is a precursor used in the synthesis of synthetic drugs . The primary targets of this compound are the receptors that interact with fentanyl and its analogues . Fentanyl is a potent narcotic drug, typically 10-100 times stronger than heroin . The interaction of this compound with these receptors plays a crucial role in the potency of the resulting drugs .
Pharmacokinetics
It’s known that this compound is used as a precursor in the synthesis of synthetic drugs . Its impact on bioavailability would therefore be indirect, influencing the properties of the resulting drugs.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor for the synthesis of potent narcotic drugs . The final products, fentanyl and fentanyl analogues, are very potent narcotic drugs, typically 10-100 times stronger than heroin . Their high potency continues to result in overdose deaths in users and in inadvertent exposure of law enforcement personnel and other personnel along the distribution chain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound should be kept away from heat and sources of ignition due to its combustibility . Furthermore, international control of this substance limits its availability for illicit drug manufacture and subsequently reduces the quantity of fentanyl and fentanyl analogues manufactured illicitly from it .
Biochemical Analysis
Biochemical Properties
1-Boc-4-piperidone is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands It interacts with various enzymes and proteins during these synthesis processes
Cellular Effects
It is known that the final products of its synthesis, such as fentanyl and fentanyl analogues, are very potent narcotic drugs . These drugs can have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role as a precursor in the synthesis of other compounds. For instance, it can be used to make 1-boc-4-AP and subsequently norfentanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
BD 1063 dihydrochloride is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of 1-(2-(3,4-dichlorophenyl)ethyl)-4-methylpiperazine. This intermediate is then converted to its dihydrochloride salt form. The reaction conditions often involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of BD 1063 dihydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BD 1063 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive sites on the piperazine ring and the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine ring or the dichlorophenyl group .
Scientific Research Applications
BD 1063 dihydrochloride has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of sigma-1 receptors in the central nervous system, including their involvement in neuroprotection, neuroplasticity, and modulation of neurotransmitter systems.
Pharmacology: The compound is employed in the development of new therapeutic agents targeting sigma-1 receptors for the treatment of neurological and psychiatric disorders.
Drug Addiction Research: BD 1063 dihydrochloride is used to investigate the mechanisms underlying drug addiction and to evaluate potential treatments for substance abuse.
Cancer Research: Studies have explored its potential role in modulating cancer cell proliferation and survival through sigma-1 receptor pathways .
Comparison with Similar Compounds
BD 1063 dihydrochloride is unique in its high selectivity for sigma-1 receptors over sigma-2 receptors and other receptor types. Similar compounds include:
BD 1047: Another sigma-1 receptor antagonist with similar applications but different pharmacokinetic properties.
Haloperidol: A high-affinity sigma receptor ligand used primarily as an antipsychotic agent.
Di-o-tolylguanidine: A sigma receptor agonist used in research to study sigma receptor functions .
BD 1063 dihydrochloride stands out due to its potency and selectivity, making it a preferred choice for research involving sigma-1 receptor antagonism.
Properties
IUPAC Name |
tert-butyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Record name | boc-4-piperidone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352875 | |
Record name | 1-Boc-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79099-07-3 | |
Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.